4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
4-(bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9BrN2S and its molecular weight is 281.17 g/mol. The purity is usually 95%.
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Biological Activity
4-(Bromomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Features
The molecular formula for this compound is C11H9BrN2S, with a molecular weight of 281.17 g/mol. The compound features:
- Bromomethyl group : Enhances reactivity and potential interactions with biological targets.
- Prop-2-yn-1-yl group : Contributes to the compound's hydrophobicity and binding affinity.
- Thiophen-3-yl group : May enhance electronic properties and biological interactions.
Table 1: Comparison of Pyrazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
This compound | C11H9BrN2S | 281.17 g/mol | Contains bromomethyl and thiophen groups |
4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole | C11H9ClN2S | 236.72 g/mol | Chloromethyl instead of bromomethyl |
4-Methyl - 1 - (prop - 2 - yn - 1 - yl) - 3 - (thiophen - 2 - yl) - 1H-pyrazole | C11H9N2S | Varies | Methyl substitution at position 4 |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated various pyrazole compounds against bacterial strains such as E. coli and Staphylococcus aureus. The results showed promising activity for compounds containing the thiophen group, suggesting that this compound may also demonstrate similar effects due to its structural similarities .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds derived from the pyrazole scaffold have shown inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6. In a comparative study, compounds similar to 4-(bromomethyl)-1-(prop-2-yn-1-yld)-3-(thiophen -3 -yl) exhibited up to 85% inhibition of TNF-alpha at specific concentrations .
Anticancer Properties
Pyrazoles have been reported to possess anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, a derivative with a similar structure demonstrated IC50 values in the range of 6.43 μM against HT-29 colon cancer cells . This suggests that 4-(bromomethyl)-1-(prop-2-in-yld)-3-(thiophen -3 -yl) may also be effective against various cancer types.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The bromomethyl group can facilitate covalent modifications on target proteins, while the thiophen and propynyl groups enhance binding affinity .
Case Study 1: Anti-inflammatory Activity
In a recent study, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to 4-(bromomethyl)-1-(prop-2-in-yld)-3-(thiophen -3 -yl). These compounds were tested in vitro for their ability to inhibit cytokine release in human monocytes. Results indicated that certain derivatives achieved comparable efficacy to established anti-inflammatory drugs like dexamethasone.
Case Study 2: Anticancer Efficacy
Another investigation focused on evaluating the anticancer properties of pyrazole derivatives against various cancer cell lines. The study found that compounds similar to our target compound exhibited significant cytotoxicity against prostate cancer cells (PC3), with IC50 values ranging from 9.15 μM to 9.83 μM , indicating potential for further development in cancer therapeutics .
Properties
IUPAC Name |
4-(bromomethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2S/c1-2-4-14-7-10(6-12)11(13-14)9-3-5-15-8-9/h1,3,5,7-8H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDRSWJLUNDTNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CSC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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